

# A Comparative Safety Profile Analysis of Fosgonimeton and Other Alzheimer's Disease Therapeutics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosgonimeton sodium*

Cat. No.: *B10860400*

[Get Quote](#)

This guide provides a detailed comparison of the safety and tolerability of fosgonimeton, an investigational small molecule, with established and recently approved Alzheimer's disease (AD) treatments. The analysis is based on data from clinical trials and is intended for researchers, scientists, and drug development professionals.

## Introduction to Fosgonimeton

Fosgonimeton (formerly ATH-1017) is a small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET receptor system.<sup>[1]</sup> Its mechanism is designed to be neuroprotective and regenerative, promoting synaptic function and neuronal survival.<sup>[2][3]</sup> This approach differs fundamentally from other major classes of AD drugs, such as anti-amyloid antibodies, cholinesterase inhibitors, and NMDA receptor antagonists. While the Phase 2/3 LIFT-AD trial for fosgonimeton did not meet its primary efficacy endpoints, the safety data collected offers valuable insights.<sup>[4][5]</sup>

## Safety Profile of Fosgonimeton

Clinical trials have consistently shown that fosgonimeton is generally well-tolerated.

- Phase 1 Studies: In a Phase 1 trial involving 88 healthy volunteers and patients with AD, fosgonimeton was found to be safe across all tested doses. The incidence of treatment-emergent adverse events (TEAEs) was similar between the active and placebo groups. The

only TEAEs classified as related to the treatment were injection site pain and pruritus, which are common for subcutaneously administered drugs.[6][7]

- Phase 2 ACT-AD Trial: In this study, mild-to-moderate adverse events (AEs) occurred in 89% and 100% of participants receiving 40 mg or 70 mg/day of fosgonimeton, respectively, compared to 70% in the placebo group. AEs more frequent with fosgonimeton included injection site reactions, transient eosinophilia, and dizziness. No serious adverse events (SAEs) were reported.[8]
- Phase 2/3 LIFT-AD Trial: The topline results from the LIFT-AD trial confirmed the favorable safety profile.[4][9] Participants treated with 40 mg of fosgonimeton had a higher incidence of TEAEs compared to placebo, primarily driven by injection site reactions.[4][10] Importantly, the incidence of SAEs was similar between the fosgonimeton and placebo groups, and no deaths were observed in the study.[4][10] The early termination rate for the study was 22%. [4]

## Comparative Safety Profiles of Other Alzheimer's Drugs

The safety profiles of other AD drugs are characterized by different sets of adverse events related to their distinct mechanisms of action.

### 3.1. Anti-Amyloid Monoclonal Antibodies (Aducanumab, Lecanemab, Donanemab)

This class of drugs targets amyloid-beta plaques. Their most significant safety concern is Amyloid-Related Imaging Abnormalities (ARIA), which manifests as brain edema (ARIA-E) or hemorrhage (microhemorrhages and superficial siderosis, ARIA-H).

- Aducanumab (Aduhelm): Clinical trials showed that ARIA-E occurred in approximately 35% of patients, with ARIA-H (microhemorrhage) in 19% and ARIA-H (superficial siderosis) in 15%. [11] Other common side effects include headache (21%), falls (15%), and confusion (8%). [11]
- Lecanemab (Leqembi): The most common adverse events are infusion-related reactions (24.5%), ARIA-H (16.0%), and ARIA-E (13.6%). [12] The risk of ARIA is notably higher in individuals who are carriers of the apolipoprotein E ε4 (ApoE4) gene. [12][13]

- Donanemab: In clinical trials, the incidence of ARIA-E was 24% and ARIA-H was 31%.[\[14\]](#)  
Other common AEs included headache (13%) and infusion-related reactions (9%).[\[14\]](#)[\[15\]](#)  
Three deaths in the pivotal trial were considered possibly related to the treatment.[\[16\]](#)

### 3.2. Cholinesterase Inhibitors (Donepezil)

This class of drugs aims to increase the levels of acetylcholine, a neurotransmitter involved in memory and learning. Their side effects are primarily cholinergic.

- Donepezil (Aricept): The most common adverse events are gastrointestinal, including nausea, diarrhea, and vomiting.[\[17\]](#) Slow dose titration can significantly reduce the incidence of these events to levels comparable with placebo.[\[18\]](#) Other potential side effects include insomnia, weight loss (~5%), and, less commonly, cardiovascular effects like bradycardia.[\[18\]](#)[\[19\]](#)

### 3.3. NMDA Receptor Antagonists (Memantine)

This class works by modulating the activity of glutamate, another neurotransmitter.

- Memantine (Namenda): Generally well-tolerated, with a low rate of discontinuation compared to placebo.[\[20\]](#) The most common adverse reactions (with an incidence  $\geq 5\%$  and higher than placebo) are dizziness, headache, confusion, and constipation.[\[21\]](#) Seizures have been reported rarely (0.2% vs. 0.5% for placebo).[\[21\]](#)

## Data Presentation: Comparative Safety Summary

The following table summarizes the incidence of key adverse events from placebo-controlled clinical trials for fosgonimeton and comparator drugs.

| Adverse Event                      | Fosgonimeton (LIFT-AD)                                  | Aducanumab (EMERGE /ENGAGE )                      | Lecanemab (Clarity AD)                                       | Donanemab (TRAILBLAZER-ALZ 2)                    | Donepezil                                         | Memantine                |
|------------------------------------|---------------------------------------------------------|---------------------------------------------------|--------------------------------------------------------------|--------------------------------------------------|---------------------------------------------------|--------------------------|
| Primary Safety Concern             | Injection Site Reactions                                | ARIA-E / ARIA-H                                   | ARIA-E / ARIA-H                                              | ARIA-E / ARIA-H                                  | GI Events                                         | Dizziness                |
| ARIA-E (Edema/Swelling)            | Not Reported                                            | ~35% <a href="#">[11]</a><br><a href="#">[22]</a> | 13.6% <a href="#">[12]</a>                                   | 24% <a href="#">[14]</a><br><a href="#">[15]</a> | N/A                                               | N/A                      |
| ARIA-H (Hemorrhage)                | Not Reported                                            | 19%<br>(microhemorrhage)<br><a href="#">[11]</a>  | 16.0% <a href="#">[12]</a>                                   | 31%<br>(overall)<br><a href="#">[14]</a>         | N/A                                               | N/A                      |
| Infusion/Injection Reactions       | Most common AE <a href="#">[4]</a> <a href="#">[10]</a> | N/A (IV)                                          | 24.5% <a href="#">[12]</a>                                   | 9% <a href="#">[14]</a>                          | N/A (oral)                                        | N/A (oral)               |
| Headache                           | Not a primary AE                                        | 21% <a href="#">[11]</a>                          | 10.3% <a href="#">[12]</a>                                   | 13% <a href="#">[15]</a>                         | Common                                            | ≥5% <a href="#">[21]</a> |
| Gastrointestinal (Nausea/Diarrhea) | Not a primary AE                                        | Diarrhea: 9% <a href="#">[11]</a>                 | Nausea:<br>Common <a href="#">[2]</a><br><a href="#">[3]</a> | N/A                                              | Common <a href="#">[1]</a><br><a href="#">[7]</a> | Common                   |
| Dizziness                          | More frequent than placebo <a href="#">[8]</a>          | Common <a href="#">[2]</a><br><a href="#">[4]</a> | Common <a href="#">[2]</a><br><a href="#">[3]</a>            | N/A                                              | Common                                            | ≥5% <a href="#">[21]</a> |
| Confusion                          | Not a primary AE                                        | 8% <a href="#">[11]</a>                           | Common <a href="#">[2]</a><br><a href="#">[5]</a>            | N/A                                              | Common                                            | ≥5% <a href="#">[21]</a> |
| Serious Adverse                    | Similar to placebo <a href="#">[4]</a>                  | Higher than                                       | Higher than                                                  | Higher than                                      | Rare                                              | Rare                     |

|                                 |                     |          |          |                        |     |     |
|---------------------------------|---------------------|----------|----------|------------------------|-----|-----|
| Events<br>(SAEs)                | [9]                 | placebo  | placebo  | placebo[16]            |     |     |
| Treatment-<br>Related<br>Deaths | None<br>reported[4] | Rare[24] | Rare[12] | 3<br>reported[1]<br>6] | N/A | N/A |

Note: N/A indicates the adverse event is not applicable to the drug's class or was not a primary reported outcome in key trials. Percentages are approximate and can vary based on the specific study and patient population.

## Experimental Protocols for Safety Assessment

The safety of Alzheimer's drugs is rigorously evaluated in clinical trials using standardized protocols.

General Safety Monitoring Protocol:

- Screening and Baseline Assessment: Participants undergo a thorough medical history review, physical examination, vital signs check, electrocardiogram (ECG), and laboratory tests (hematology, clinical chemistry, urinalysis). For anti-amyloid trials, a baseline brain MRI is mandatory to check for pre-existing abnormalities.[11]
- Adverse Event (AE) Monitoring: Throughout the trial, all AEs are recorded, regardless of their perceived relationship to the study drug. AEs are graded for severity (e.g., mild, moderate, severe) and assessed for causality by the investigator.
- Serious Adverse Event (SAE) Reporting: SAEs—defined as any event that is life-threatening, requires hospitalization, results in persistent disability, or leads to death—are reported to regulatory authorities within a stringent timeframe.
- Scheduled Assessments: Regular follow-up visits include checks of vital signs, physical exams, and laboratory tests to monitor for any changes from baseline.
- Dose Modification/Discontinuation Rules: Protocols pre-define rules for dose reduction, temporary interruption, or permanent discontinuation of the treatment based on specific AEs or laboratory abnormalities.

Specific Protocol for ARIA Monitoring (for Anti-Amyloid Antibodies):

- Baseline MRI: An MRI is performed within one year prior to initiating treatment to rule out acute or subacute hemorrhage.[11]
- Routine Monitoring MRIs: Brain MRIs are scheduled at specific intervals (e.g., prior to the 5th, 7th, and 12th infusions) to monitor for ARIA.[11]
- Clinical Vigilance: Patients are monitored for clinical symptoms suggestive of ARIA, such as headache, confusion, dizziness, visual changes, or nausea.[23][26]
- ARIA Management Algorithm: If ARIA is detected, a pre-specified algorithm is followed.
  - Asymptomatic, Mild-to-Moderate ARIA: Dosing may be continued with increased monitoring.
  - Symptomatic or Severe ARIA: Dosing is typically suspended until radiographic resolution and symptoms resolve. Permanent discontinuation may be required for severe or recurrent cases.[11]

## Mandatory Visualizations

Fosgonimeton's Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Signaling pathway for fosgonimeton's neurotrophic effects.

ARIA Monitoring Workflow in Anti-Amyloid Antibody Trials

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Athira Pharma Announces Topline Results from Phase 2/3 LIFT-AD Clinical Trial of Fosgonimeton for Mild-to-Moderate Alzheimer's Disease | Athira Pharma [investors.athira.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fosgonimeton Well Tolerated With Possible Benefits for Alzheimer Disease in the Absence of Cholinergic Treatment - - Practical Neurology [practicalneurology.com]
- 9. neurologylive.com [neurologylive.com]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 11. Aducanumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Updated safety results from phase 3 lecanemab study in early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. fda.gov [fda.gov]

- 15. fiercebiotech.com [fiercebiotech.com]
- 16. expert reaction to results from Eli Lilly on its anti-amyloid drug donanemab | Science Media Centre [sciencemediacentre.org]
- 17. adlarityhcp.com [adlarityhcp.com]
- 18. The safety and tolerability of donepezil in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Memantine: a review of studies into its safety and efficacy in treating Alzheimer's disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. What are the side effects of Aducanumab-avwa? [synapse.patsnap.com]
- 23. leqembi.com [leqembi.com]
- 24. drugs.com [drugs.com]
- 25. Characteristics of adverse events and clinical risks of Lecanemab based on FAERS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Aducanumab: Alzheimer's Uses, Side Effects, Dosage [medicinenet.com]
- To cite this document: BenchChem. [A Comparative Safety Profile Analysis of Fosgonimeton and Other Alzheimer's Disease Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860400#how-does-fosgonimeton-s-safety-profile-compare-to-other-alzheimer-s-drugs]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)